3-methyl-7-nitro-1H-indazole
Overview
Description
3-methyl-7-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry. The presence of a nitro group at the 7th position and a methyl group at the 3rd position makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-7-nitro-1H-indazole typically involves nitration and cyclization reactions. One common method includes the nitration of 3-methylindazole using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 7th position.
Another method involves the cyclization of appropriate precursors such as 2-azidobenzaldehydes and amines. This method can be catalyzed by transition metals like copper or silver, or can proceed under metal-free conditions using specific reagents and solvents .
Industrial Production Methods
Industrial production of this compound often involves optimizing reaction conditions to achieve high yields and purity. This includes controlling the amount of sulfuric acid in the nitration reaction, the amount of acetic acid and sodium hydroxide in the diazotization reaction for ring closure, and the reaction temperature .
Chemical Reactions Analysis
Types of Reactions
3-methyl-7-nitro-1H-indazole undergoes various chemical reactions including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Reduction: 3-methyl-7-amino-1H-indazole.
Substitution: Various substituted indazoles depending on the nucleophile used.
Scientific Research Applications
3-methyl-7-nitro-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to inhibit specific enzymes and pathways.
Industry: Used in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 3-methyl-7-nitro-1H-indazole involves its interaction with specific molecular targets. For instance, nitroindazoles are known to act as selective inhibitors for neuronal nitric oxide synthase, an enzyme that converts arginine to citrulline and nitric oxide. This inhibition can modulate various biological pathways and has implications in the treatment of diseases like cancer .
Comparison with Similar Compounds
Similar Compounds
7-nitroindazole: Similar structure but lacks the methyl group at the 3rd position.
3-methylindazole: Similar structure but lacks the nitro group at the 7th position.
2-methyl-7-nitroindazole: Similar structure but the methyl group is at the 2nd position instead of the 3rd.
Uniqueness
3-methyl-7-nitro-1H-indazole is unique due to the specific positioning of the methyl and nitro groups, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact with different molecular targets and pathways compared to its analogs .
Properties
IUPAC Name |
3-methyl-7-nitro-2H-indazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-6-3-2-4-7(11(12)13)8(6)10-9-5/h2-4H,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMXIHHVCVSVDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NN1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101305319 | |
Record name | 1H-Indazole, 3-methyl-7-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101305319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101420-66-0 | |
Record name | 1H-Indazole, 3-methyl-7-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101420-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indazole, 3-methyl-7-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101305319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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